molecular formula C10H19NO5S B2499432 tert-Butyl 5,5-dimethyl-1,2,3-oxathiazinane-3-carboxylate 2,2-dioxide CAS No. 2092899-81-3

tert-Butyl 5,5-dimethyl-1,2,3-oxathiazinane-3-carboxylate 2,2-dioxide

Cat. No.: B2499432
CAS No.: 2092899-81-3
M. Wt: 265.32
InChI Key: NWXVYRHCJWZGLG-UHFFFAOYSA-N
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Description

tert-Butyl 5,5-dimethyl-1,2,3-oxathiazinane-3-carboxylate 2,2-dioxide is a chemical compound with the molecular formula C9H17NO5S It is a member of the oxathiazinane family, which are heterocyclic compounds containing sulfur, nitrogen, and oxygen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5,5-dimethyl-1,2,3-oxathiazinane-3-carboxylate 2,2-dioxide typically involves the reaction of tert-butylamine with a suitable precursor containing the oxathiazinane ring. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product in large quantities.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5,5-dimethyl-1,2,3-oxathiazinane-3-carboxylate 2,2-dioxide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxathiazinane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

tert-Butyl 5,5-dimethyl-1,2,3-oxathiazinane-3-carboxylate 2,2-dioxide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and other biochemical processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the development of new materials or as a specialty chemical in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl 5,5-dimethyl-1,2,3-oxathiazinane-3-carboxylate 2,2-dioxide include other oxathiazinane derivatives, such as:

  • tert-Butyl 1,2,3-oxathiazinane-3-carboxylate 2,2-dioxide
  • 5,5-Dimethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

Uniqueness

The uniqueness of this compound lies in its specific tert-butyl and dimethyl substitutions, which can influence its chemical reactivity and physical properties. These substitutions may enhance its stability, solubility, or reactivity compared to other similar compounds.

Properties

IUPAC Name

tert-butyl 5,5-dimethyl-2,2-dioxooxathiazinane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5S/c1-9(2,3)16-8(12)11-6-10(4,5)7-15-17(11,13)14/h6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXVYRHCJWZGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(S(=O)(=O)OC1)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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